molecular formula C9H9F3N2O B14805430 3-Cyclopropoxy-6-(trifluoromethyl)pyridin-2-amine

3-Cyclopropoxy-6-(trifluoromethyl)pyridin-2-amine

Cat. No.: B14805430
M. Wt: 218.18 g/mol
InChI Key: DDTXAJCWIPQIDJ-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-6-(trifluoromethyl)pyridin-2-amine is a chemical compound with the molecular formula C9H9F3N2O. It is characterized by the presence of a cyclopropoxy group, a trifluoromethyl group, and a pyridin-2-amine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-cyclopropoxy-2-chloropyridine with trifluoromethylamine under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-6-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amine derivatives .

Scientific Research Applications

3-Cyclopropoxy-6-(trifluoromethyl)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism by which 3-Cyclopropoxy-6-(trifluoromethyl)pyridin-2-amine exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-6-(trifluoromethyl)pyridin-2-amine is unique due to the presence of both the cyclopropoxy and trifluoromethyl groups, which confer distinct chemical and physical properties. These features can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications .

Properties

Molecular Formula

C9H9F3N2O

Molecular Weight

218.18 g/mol

IUPAC Name

3-cyclopropyloxy-6-(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C9H9F3N2O/c10-9(11,12)7-4-3-6(8(13)14-7)15-5-1-2-5/h3-5H,1-2H2,(H2,13,14)

InChI Key

DDTXAJCWIPQIDJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=C(C=C2)C(F)(F)F)N

Origin of Product

United States

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